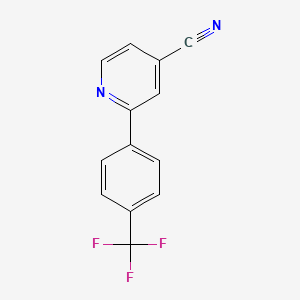

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile

Description

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile is a heteroaromatic compound featuring a pyridine core substituted with a cyano (-CN) group at the 4-position (isonicotinonitrile) and a 4-(trifluoromethyl)phenyl moiety at the 2-position. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent that enhances the compound’s lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry . The cyano group contributes to dipole interactions and may act as a hydrogen-bond acceptor, influencing binding affinity in biological systems.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWCYBGLWCNWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The trifluoromethyl group and the nitrile group can participate in substitution reactions under appropriate conditions. For example, nucleophilic substitution reactions can occur in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or anti-viral properties.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

| Compound (Ar<sup>1</sup> Group) | Phenyl Substituent | Heterocyclic Substituent(s) | Key Features |

|---|---|---|---|

| 4-(Trifluoromethyl)-2-(6-trifluoromethylpyrimidin-4-yl)phenyl | 4-CF₃ | Pyrimidin-4-yl with 6-CF₃ | Increased lipophilicity and steric bulk; dual CF₃ groups enhance electron withdrawal. |

| 4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl | 4-Cl | Pyridin-3-yl with 6-CF₃ | Chloro substituent reduces lipophilicity vs. CF₃; pyridine vs. pyrimidine alters π-π stacking. |

| 4-Chloro-2-(2-cyanopyridin-4-yl)phenyl | 4-Cl | Pyridin-4-yl with 2-CN | Cyano position differs (2-CN vs. 4-CN in isonicotinonitrile), altering dipole orientation. |

| 4-(Trifluoromethyl)-2-(2-cyano-5-methylpyridin-4-yl)phenyl | 4-CF₃ | Pyridin-4-yl with 2-CN and 5-CH₃ | Methyl group introduces steric hindrance; may affect binding pocket accommodation. |

Implications of Substituent Modifications

Electron-Withdrawing Effects: The trifluoromethyl group in this compound provides stronger electron withdrawal compared to chloro substituents in analogs like 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl. This enhances resonance stabilization and may improve binding to electron-deficient biological targets .

The cyano group’s position (e.g., 2-CN vs. 4-CN) influences dipole interactions and solubility profiles.

Steric and Conformational Effects: Pyrimidine-based analogs (e.g., 4-(Trifluoromethyl)-2-(6-trifluoromethylpyrimidin-4-yl)phenyl) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and ring planarity compared to pyridine derivatives. Methyl substituents (e.g., in 4-(Trifluoromethyl)-2-(2-cyano-5-methylpyridin-4-yl)phenyl) may restrict rotational freedom, impacting conformational adaptability in binding sites.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H8F3N3

- Molecular Weight : 265.21 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Mechanism of Action :

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a key factor in its anticancer activity.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, the antimicrobial efficacy of various derivatives of isonicotinonitriles was assessed, revealing that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Study 2: Cancer Cell Apoptosis

A recent investigation focused on the effects of this compound on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation, suggesting its potential as an anticancer therapeutic .

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, facilitating better interaction with enzyme active sites.

- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(4-(trifluoromethyl)phenyl)isonicotinonitrile, and how can reaction yields be optimized?

Answer:

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or nucleophilic aromatic substitution. For example:

- Step 1: Introduce the trifluoromethylphenyl group via Suzuki coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative.

- Step 2: Functionalize the pyridine ring with a nitrile group via cyanation (e.g., using Zn(CN)₂ under catalytic Pd conditions).

Optimization Strategies:

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.

- Fine-tune reaction temperatures (e.g., 80–100°C for coupling steps) and stoichiometric ratios (e.g., 1.2 equivalents of boronic acid).

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Example Data:

| Reaction Step | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 85–90 | |

| Cyanation | Zn(CN)₂, Pd(OAc)₂, DMF, 100°C | 75–80 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115–120 ppm).

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .

- ESI-MS: Look for [M+H]⁺ or [M+Na]⁺ peaks (exact mass: ~278.07 g/mol).

- IR Spectroscopy: Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

Data Interpretation Tips:

- Use deuterated solvents (e.g., CDCl₃) to avoid overlapping signals.

- Compare with analogous compounds (e.g., trifluoromethyl-substituted pyridines) for pattern validation .

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities, particularly regarding fluorine atom positioning?

Answer:

Methodology:

- Grow single crystals via slow evaporation (e.g., in EtOH/CH₂Cl₂).

- Collect diffraction data (Mo/Kα radiation) and process with SHELXT for structure solution.

- Refine using SHELXL , applying anisotropic displacement parameters for fluorine atoms.

Challenges & Solutions:

- Electron Density Discrepancies: Fluorine’s high electron density can distort maps. Use high-resolution data (>1.0 Å) and restraints for CF₃ group geometry .

- Disorder Modeling: Apply PART instructions in SHELXL to handle trifluoromethyl group rotational disorder.

Validation:

Advanced: What experimental frameworks are used to evaluate this compound’s bioactivity in drug discovery, particularly for kinase inhibition or target engagement?

Answer:

In Vitro Assays:

- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2) at 1–10 µM compound concentrations.

- Cellular Potency: Test cytotoxicity in cancer cell lines (e.g., MTT assay, IC₅₀ determination).

Target Identification:

- Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD).

- Use docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets .

Case Study:

- Patent data reveal structural analogs of this compound as kinase inhibitors, with IC₅₀ values <100 nM in enzymatic assays .

Advanced: How do computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl group on reactivity and intermolecular interactions?

Answer:

Computational Workflow:

Optimize geometry using B3LYP/6-31G(d) .

Calculate electrostatic potential (ESP) maps to identify electron-deficient regions (CF₃ group acts as a strong electron-withdrawing group).

Analyze frontier orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.

Key Findings:

- The CF₃ group lowers the LUMO energy, enhancing electrophilicity at the pyridine ring.

- π-π Stacking: ESP maps show enhanced interactions with aromatic residues in protein targets .

Validation:

Advanced: How do researchers address contradictions in reported bioactivity data for this compound across different assay platforms?

Answer:

Root Cause Analysis:

- Assay Variability: Compare buffer conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives.

Resolution Strategies:

- Use orthogonal assays (e.g., fluorescence polarization + SPR).

- Validate with cryo-EM or co-crystallization to confirm binding modes .

Case Example:

- Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from differences in ATP concentrations (1 mM vs. 100 µM) .

Advanced: What strategies are employed to modify the compound’s solubility and bioavailability without compromising target affinity?

Answer:

Structural Modifications:

- Introduce hydrophilic groups (e.g., morpholine or PEG chains) at the pyridine’s 4-position.

- Prodrug Approach: Convert the nitrile to a amidoxime for enhanced aqueous solubility.

Experimental Design:

- Measure logP (shake-flask method) and solubility (HPLC-UV quantification in PBS).

- Perform PK/PD studies in rodent models to assess oral bioavailability .

Data-Driven Optimization:

| Derivative | logP | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | 3.2 | 5.8 | 25 |

| Morpholine Analog | 2.1 | 48.3 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.